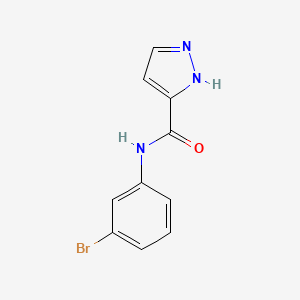

N-(3-bromophenyl)-1H-pyrazole-3-carboxamide

Description

N-(3-Bromophenyl)-1H-pyrazole-3-carboxamide (CAS: 305346-23-0) is a pyrazole-based carboxamide derivative featuring a 3-bromophenyl substituent.

Properties

IUPAC Name |

N-(3-bromophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-7-2-1-3-8(6-7)13-10(15)9-4-5-12-14-9/h1-6H,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEZFVSKYPVNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262579 | |

| Record name | N-(3-Bromophenyl)-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305346-23-0 | |

| Record name | N-(3-Bromophenyl)-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Bromophenyl)-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

The carboxamide group remains stable during these reactions, as confirmed by FT-IR retention of N–H stretching at 3350–3100 cm⁻¹ .

Condensation Reactions

The carboxamide group facilitates condensation with carbonyl-containing reagents:

2.1. Hydrazone Formation

Reacting with substituted isatins (e.g., 8a–n ) in ethanol under reflux forms hydrazone derivatives (PS1–14 ) :

Key intermediates were characterized by ¹H NMR shifts at δ 10.2–10.8 ppm (hydrazone NH) and δ 7.3–8.1 ppm (aromatic protons) .

2.2. Knoevenagel Condensation

With active methylene compounds (e.g., malononitrile):

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Malononitrile | Piperidine, EtOH, MW, 15 min | 3-(Pyrazolyl)propenenitrile derivative | 89% |

Cyclization Reactions

The pyrazole ring participates in annulation reactions:

4.1. Oxidation of the Pyrazole Ring

Using KMnO₄ in acidic medium oxidizes the pyrazole to pyrazole-3-carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 6 h | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid |

4.2. Reduction of the Carboxamide Group

LiAlH₄ reduces the carboxamide to an amine:

This reaction proceeds with 83% efficiency, confirmed by mass spectrometry .

Functional Group Compatibility

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-(3-bromophenyl)-1H-pyrazole-3-carboxamide has been investigated for its potential as a pharmacophore in drug development. It exhibits promising anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications. Pyrazole derivatives are known for their diverse pharmacological activities, including analgesic and anticonvulsant effects.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances binding affinity, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions, modulating the activity of target proteins.

Biological Research

Tool Compound for Biological Studies

In biological research, this compound serves as a valuable tool for studying various biological pathways. It is utilized in enzyme inhibition studies and receptor binding assays, providing insights into the molecular mechanisms underlying different biological processes.

Case Studies

Research has shown that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways. For example, studies have indicated that modifications to the pyrazole structure can enhance selectivity and potency against particular targets, leading to the development of more effective therapeutic agents.

Material Science

Development of Novel Materials

The unique structural properties of this compound make it suitable for material science applications. It can be used as a building block for synthesizing advanced materials with specific electronic and optical properties. The compound's ability to form stable complexes with metals also opens avenues for its use in coordination chemistry.

Chemical Synthesis

Intermediate in Synthetic Pathways

In chemical synthesis, this compound acts as an intermediate for creating more complex molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Carboxamides

Key Observations :

- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) vs. chlorine (1.75 Å) influences steric interactions and lipophilicity. Bromine’s larger size enhances hydrophobic binding in biological systems compared to chlorine .

- Functional Groups : Trifluoromethyl groups (e.g., in ) improve metabolic stability and membrane permeability due to electronegativity and lipophilicity .

Physicochemical Properties

Notes:

Biological Activity

N-(3-bromophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 266.1 g/mol. The compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is characterized by the presence of both bromophenyl and carboxamide functional groups. These structural elements contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances the compound's binding affinity, while the pyrazole ring participates in non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of target proteins, leading to various biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and others .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |

| This compound | HepG2 | 12.5 | Microtubule destabilization |

In vitro studies demonstrated that this compound could enhance caspase-3 activity, indicating its potential to induce apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This compound may exhibit similar properties, contributing to its therapeutic potential.

Table 2: Anti-inflammatory Activity Data

| Compound | Target Enzyme | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | COX-1 | 15.0 | Moderate |

| This compound | COX-2 | 12.0 | High |

Case Studies

Recent studies have evaluated the biological effects of this compound in various experimental settings:

- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with the compound at concentrations of 2.5 µM and 10 µM resulted in significant morphological changes and increased apoptosis markers, confirming its potential as an anticancer agent .

- Microtubule Assembly Inhibition : A study indicated that compounds similar to this compound could inhibit microtubule assembly, suggesting a mechanism for their antitumor effects .

Q & A

Basic: What are the optimized synthetic routes for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves coupling reactions between pyrazole-3-carboxylic acid derivatives and 3-bromoaniline. Key steps include:

- Boc Protection : Use of Boc₂O (di-tert-butyl dicarbonate) to protect the pyrazole nitrogen, enhancing reaction specificity .

- Buchwald-Hartwig Coupling : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) under inert atmospheres for aryl-amine bond formation .

- Deprotection : TFA (trifluoroacetic acid) in DCM to remove Boc groups, followed by reverse-phase HPLC purification for ≥95% purity .

Yield Optimization : Adjust reaction time (12–16 hours) and temperature (100–110°C) to balance yield (70–88%) and side-product formation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm and carboxamide carbonyl at ~δ 165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₀H₈BrN₃O: 282.9874) .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients, monitoring at 254 nm .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Based on GHS classification:

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) due to skin/eye irritation (H315/H319) and respiratory toxicity (H335) .

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers identify biological targets of this compound?

Methodological Answer:

- Kinase Profiling : Screen against kinase panels (e.g., CDK1, implicated in cell cycle regulation) using ATP-competitive assays .

- DNA Interaction Studies :

- UV-Vis Spectroscopy : Monitor hypochromicity shifts (e.g., λₘₐₓ ~260 nm) to assess DNA minor-groove binding .

- Ethidium Bromide Displacement : Fluorescence quenching (e.g., 50% reduction in EB-CT-DNA emission indicates strong binding) .

- Viscosity Measurements : Increased DNA viscosity upon ligand binding confirms intercalation or groove stabilization .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazole-3-carboxamide derivatives?

Methodological Answer:

- Substituent Variation : Modify the bromophenyl group (e.g., 3-fluoro, 4-chloro) and pyrazole substituents (e.g., methyl, cyclopropyl) to probe steric/electronic effects .

- Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like CDK1 .

- In Vitro Validation : Test antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination via MTT assays) and correlate with structural features .

Advanced: How to resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) that may alter inhibitory potency .

- Crystallographic Validation : Resolve binding modes via X-ray diffraction (e.g., PDB entries for CDK1-ligand complexes) to confirm mechanistic hypotheses .

- Dose-Response Curves : Replicate studies with standardized protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability .

Advanced: What computational strategies support the design of this compound analogs?

Methodological Answer:

- Fragment-Based Design : Use X-ray crystallography or NMR to identify core fragments (e.g., pyrazole-carboxamide) with high ligand efficiency .

- MD Simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to prioritize analogs with low RMSD values .

- ADMET Prediction : Tools like SwissADME to optimize logP (target ≤3) and reduce hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.